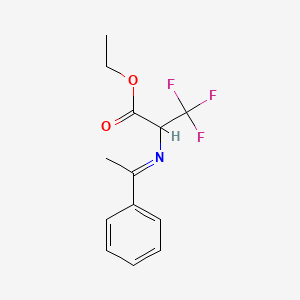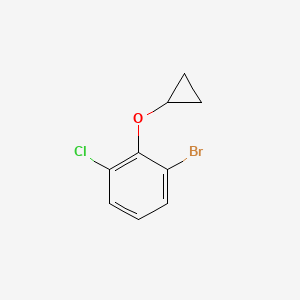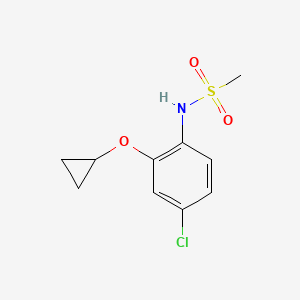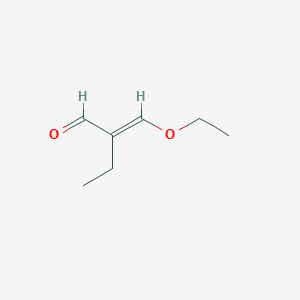
A(1)-Norursa-2,12-dien-28-oic acid, 19-hydroxy-2-(hydroxymethyl)-; (+)-Hyptadienic acid; Coleonolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance and a low boiling point. This compound is insoluble in water and is primarily used in the fields of condiments, essence, medicine, and cosmetics .
Métodos De Preparación
Hyptadienic acid is typically prepared through the catalytic decomposition of alophane by zeolite. In this process, alethiol is decomposed into hyptadienic acid and other by-products under the action of a catalyst. Further manipulation and purification processes yield relatively pure hyptadienic acid . Industrial production methods involve similar catalytic processes, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Hyptadienic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hyptadienic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of other organic compounds.
Medicine: It is used in the pharmaceutical industry for its potential anti-inflammatory properties.
Mecanismo De Acción
The mechanism by which hyptadienic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Hyptadienic acid can be compared with other similar compounds, such as:
Rosamultic acid: This compound has a similar structure but differs in some functional groups and substructures.
Ursolic acid: Known for its cytotoxic properties, it shares some structural similarities with hyptadienic acid.
Oleanolic acid: This compound has been identified as possessing anti-HIV activity and shares structural features with hyptadienic acid.
Propiedades
Fórmula molecular |
C30H46O4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(5aR,5bS,7aS,11R,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18?,21?,22?,23?,26-,27-,28+,29-,30+/m1/s1 |
Clave InChI |
YFLYOZWZPSYMPX-VGHGDISZSA-N |
SMILES isomérico |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C(=CC5(C)C)CO)C)C)C2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B14803040.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)

![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)


![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)

![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)

![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
